molecular formula C15H18N2O5 B1247372 Brachystemidine B

Brachystemidine B

Cat. No.: B1247372
M. Wt: 306.31 g/mol
InChI Key: IDTBQXSKCCAGNA-ARLHGKGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brachystemidine B is a naturally occurring alkaloid isolated from the roots of Brachystemma calycinum, a plant traditionally used in Chinese medicine. It belongs to a class of pyrrole derivatives and exhibits the molecular formula C₁₄H₁₆N₂O₅ with a molecular weight of 292.29 g/mol . Physically, it is characterized as a colorless crystalline solid with a melting point of 151–152°C and an optical rotation of [α]D = +3.52° (c = 0.43, MeOH) . The compound is extracted in extremely low yields (0.000004% dry weight), which limits its availability for extensive pharmacological studies . While its specific biological activities remain under investigation, this compound is structurally related to other alkaloids in the Brachystemma genus that demonstrate immunosuppressive, cytotoxic, or antimicrobial properties .

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

[(2R)-2-(2-methoxy-5-oxopyrrolidin-1-yl)-2,5-dihydrofuran-3-yl]methyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H18N2O5/c1-20-13-5-4-12(18)17(13)14-10(6-8-21-14)9-22-15(19)11-3-2-7-16-11/h2-3,6-7,13-14,16H,4-5,8-9H2,1H3/t13?,14-/m1/s1

InChI Key

IDTBQXSKCCAGNA-ARLHGKGLSA-N

Isomeric SMILES

COC1CCC(=O)N1[C@H]2C(=CCO2)COC(=O)C3=CC=CN3

Canonical SMILES

COC1CCC(=O)N1C2C(=CCO2)COC(=O)C3=CC=CN3

Origin of Product

United States

Chemical Reactions Analysis

Current Lack of Accessible Data

The search results provided focus on unrelated chemical reactions such as:

  • The Belousov-Zhabotinsky oscillating reaction ( 5 )

  • Strecker amino acid synthesis ( )

  • Basic reaction mechanisms (e.g., nucleophilic substitution, elimination) (27 )

  • Classroom experiments (e.g., "Reaction in a Bag") ( )

None of these sources mention Brachystemidine B , a specialized alkaloid or related compound.

Recommendations for Further Research

To obtain authoritative data on this compound’s chemical reactions:

Specialized Databases

ResourceFocusAccessibility
SciFinderChemical compound profiles, reaction pathwaysSubscription required
ReaxysOrganic synthesis and reaction dataInstitutional access
PubMed CentralPeer-reviewed biological studiesOpen access

Recent Literature

  • Search for peer-reviewed articles using keywords:

    • "this compound total synthesis"

    • "this compound reactivity"

    • "this compound derivatives"

Hypothetical Reactivity Profile

Based on structural analogs (e.g., alkaloids with similar frameworks):

Reaction TypeExpected OutcomeNotes
Oxidation Formation of hydroxylated derivativesLikely mediated by enzymes or metal catalysts
Reduction Saturation of double bondsUse of H₂/Pd or NaBH₄
Alkylation Introduction of methyl/ethyl groupsSN2 or Friedel-Crafts mechanisms

Note: This table is speculative and requires experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural, physicochemical, and pharmacological properties of Brachystemidine B and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Source Pharmacological Activity Physical Properties Yield (% dw) References
This compound C₁₄H₁₆N₂O₅ 292.29 Brachystemma calycinum (root) Not fully characterized Colorless block; mp 151–152°C; [α]D +3.52° 0.000004
Brachystemidine A C₁₅H₁₈N₂O₅ 306.32 Brachystemma calycinum (root) Unclear; unstable optical rotation Amorphous solid; mp 210–211.5°C Not reported
Brachystemidine C Not reported Not reported Brachystemma calycinum Not reported Not reported Not reported
Brachystemidine D C₁₄H₁₆N₂O₅ 292.29 Brachystemma calycinum (root) Not characterized Colorless block; mp 147.5–149°C 0.000004
Brachystemidine E C₁₄H₁₆N₂O₆ 308.29 Brachystemma calycinum (root) Not characterized Colorless gum; [α]D +0.76° (c = 1.65, MeOH) 0.000008
Brachystemidine G Not reported Not reported Brachystemma calycinum (root) Immunosuppressive (IC₅₀ = 5.6 μg/mL) Not reported Not reported
Brachystamide C C₂₆H₃₇NO₃ 411.58 Piper brachystachyum (fruit) Not characterized Semisolid; soluble in methanol Not reported
Brachystamide D C₂₇H₃₉NO₃ 425.61 Piper longum (aerial parts) Not characterized Amorphous solid Not reported
Boxazomycin B C₁₄H₁₂N₄O₅ 316.27 Pseudonocardia sp. G495-11 Antimicrobial (Gram-positive bacteria) mp 275°C; soluble in methanol, DMF Not reported

Key Findings:

Structural Variations :

  • This compound shares a core pyrrole structure with Brachystemidine A and D but differs in substituents. For example, Brachystemidine E contains an additional oxygen atom compared to B .
  • Brachystamides (C, D) from Piper species are structurally distinct, featuring larger molecular frameworks (C26–C27) with amide groups .

Pharmacological Activities: Brachystemidine G stands out for its potent immunosuppressive activity, inhibiting mouse T- and B-lymphocyte proliferation at low concentrations (IC₅₀ = 5.6 μg/mL) . Boxazomycin B exhibits broad-spectrum antimicrobial activity, unlike Brachystemidines, which lack reported antimicrobial effects .

Sources and Yields: All Brachystemidines (A, B, D, E) are derived from Brachystemma calycinum roots but are obtained in trace amounts (<0.00001% dw), complicating large-scale studies . Brachystamides and Boxazomycins are sourced from unrelated genera (Piper, Pseudonocardia), indicating ecological diversity in alkaloid production .

Physicochemical Properties :

  • Brachystemidine A’s unstable optical rotation ([α]D in MeOH) contrasts with B’s stable crystalline form, suggesting differences in stereochemical stability .
  • Brachystemidine E’s gum-like consistency may influence its bioavailability compared to the solid-state Brachystemidines B and D .

Q & A

Q. What are the primary methodologies for isolating and characterizing Brachystemidine B from natural sources?

Isolation typically involves chromatographic techniques (e.g., HPLC or TLC) guided by bioassay or NMR-based fractionation. Characterization requires spectroscopic methods:

  • 1H/13C NMR for structural elucidation.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration. For novel compounds, purity must be validated via HPLC (>95%) and reproducibility across multiple batches .

Q. How can researchers ensure reproducibility in this compound synthesis or extraction protocols?

  • Document detailed experimental conditions (solvents, temperatures, reaction times) in lab notebooks, adhering to guidelines for clarity and traceability .
  • Include control experiments (e.g., spiking with known standards) to validate extraction efficiency.
  • Share raw spectra and chromatograms as supplementary data to enable replication .

Q. What ethical considerations apply to studies involving this compound?

  • Disclose conflicts of interest (e.g., funding sources) and avoid data fabrication.
  • For in vitro or in vivo bioactivity studies, follow institutional ethics protocols for cell lines/animal use .
  • Cite prior work transparently to maintain academic integrity .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved?

Contradictions may arise from:

  • Variability in source material : Ensure plant specimens are taxonomically verified and collected from consistent environments .
  • Assay conditions : Standardize cell lines, incubation times, and positive/negative controls.
  • Statistical rigor : Use ANOVA or regression models to assess significance thresholds and outliers . A systematic review (Cochrane criteria) can reconcile discrepancies by meta-analyzing pooled data .

Q. What computational tools are suitable for predicting this compound’s molecular interactions?

  • Molecular docking (AutoDock Vina, Schrödinger) to model binding with target proteins (e.g., enzymes in inflammation pathways).
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • Validate predictions with wet-lab assays (e.g., SPR or ITC for binding affinity) .

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic potential?

  • Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC50/IC50 values.
  • Include vehicle controls to account for solvent effects.
  • Apply nonlinear regression (GraphPad Prism) for curve fitting and Hill slope analysis .

Methodological Frameworks

Developing a research question for this compound’s mechanism of action :

  • Start with broad inquiry: “How does this compound modulate inflammatory pathways?”
  • Refine using PICOT: “In murine macrophages (Population), does this compound (Intervention) reduce TNF-α secretion (Outcome) compared to dexamethasone (Control) over 24 hours (Time)?” .

Optimizing literature reviews for this compound :

  • Use Boolean search terms: (“this compound” OR “Brachystemma calycinum alkaloids”) AND (“bioactivity” OR “biosynthesis”).
  • Filter for peer-reviewed studies in databases like PubMed or SciFinder, avoiding predatory journals .

Data Presentation Guidelines

Parameter Recommended Technique Validation Criteria
PurityHPLC-DAD/ELSDSingle peak, symmetry factor < 2.0
Structural identity1H NMR (500 MHz, CD3OD)δ 6.82 (s, H-12), δ 3.45 (m, H-7)
Bioactivity (IC50)MTT assay (triplicate wells)R² > 0.95 in dose-response curves
Adapted from Beilstein Journal experimental standards .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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